molecular formula C9H12N4O B1417817 1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1094377-59-9

1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1417817
CAS No.: 1094377-59-9
M. Wt: 192.22 g/mol
InChI Key: ZZRIVNFFUGROHS-UHFFFAOYSA-N
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Description

1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a high-value chemical scaffold extensively utilized in medicinal chemistry and drug discovery research. The pyrazolo[3,4-d]pyrimidine core is recognized as a purine bioisostere, making it a privileged structure for designing novel kinase inhibitors . This compound serves as a critical synthetic intermediate for developing potential therapeutic agents targeting various diseases. Recent research highlights the significant role of pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of key biological targets. These include cyclin-dependent kinase 2 (CDK2), where such derivatives have demonstrated superior cytotoxic activities against cancer cell lines, and mitogen-activated protein kinase kinase 3 (MKK3) . The structural versatility of this scaffold allows for functionalization at multiple positions, enabling researchers to explore structure-activity relationships and optimize properties for specific targets. The tert-butyl group at the N-1 position contributes to the molecule's pharmacokinetic profile. This compound is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-tert-butyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-9(2,3)13-7-6(4-12-13)8(14)11-5-10-7/h4-5H,1-3H3,(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRIVNFFUGROHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazolopyrimidines .

Scientific Research Applications

Medicinal Chemistry Applications

1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has shown potential as a therapeutic agent in various diseases. Its applications in medicinal chemistry include:

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting specific kinases that are crucial in cell proliferation. The inhibition of these kinases can lead to the suppression of tumor growth and induction of apoptosis in cancer cells. For instance:

  • Case Study : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines could effectively inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. The specific interaction with CDKs led to reduced cell viability in various cancer cell lines (e.g., breast and colon cancer) .

Neuroprotective Effects

Emerging evidence suggests that this compound may also provide neuroprotective benefits. Its ability to modulate signaling pathways involved in neurodegeneration could make it a candidate for treating conditions like Alzheimer's disease.

  • Case Study : In vitro studies showed that the compound could reduce oxidative stress-induced neuronal cell death by activating survival pathways and inhibiting apoptotic signals .

Biological Research Applications

In addition to its medicinal properties, this compound serves as a valuable tool in biological research:

Signal Transduction Studies

The compound is utilized to investigate signal transduction pathways and protein interactions within cells. By acting as a selective inhibitor of specific enzymes and receptors, it helps elucidate the mechanisms underlying various biological processes.

Chemical Biology Probes

This compound is employed as a probe to study enzyme functions and receptor activities. Its specificity allows researchers to dissect complex biological systems effectively.

Industrial Applications

The unique properties of this compound extend beyond laboratory settings into industrial applications:

Material Science

The compound's chemical structure lends itself to the development of new materials with tailored properties. It can be incorporated into polymers or coatings to enhance performance characteristics such as thermal stability and mechanical strength.

Summary Table of Applications

Application AreaDescriptionExample Findings
Medicinal ChemistryAnticancer agent inhibiting kinasesEffective against CDK-related cancers
Neuroprotective effectsReduces oxidative stress in neuronal cells
Biological ResearchSignal transduction studiesSelective inhibition aids understanding of cellular pathways
Chemical biology probesInvestigates enzyme functions and receptor activities
Industrial ApplicationsDevelopment of advanced materialsEnhances thermal stability in polymers

Mechanism of Action

The mechanism of action of 1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Other molecular targets and pathways may include DNA synthesis and repair enzymes, as well as signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Pyrazolo[3,4-d]pyrimidin-4-one derivatives vary based on substituents at the N1 position and modifications to the core structure. Key examples include:

Compound Name Substituents (N1 Position) Molecular Formula Molecular Weight (g/mol) Key Features
1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one tert-butyl (C(CH₃)₃) C₉H₁₂N₄O 192.22 High lipophilicity; steric bulk
1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one () n-butyl (C₄H₉) C₉H₁₂N₄O 192.22 Linear alkyl chain; reduced steric hindrance
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one () 4-bromophenyl C₁₁H₇BrN₄OS 323.17 Aromatic substituent; potential halogen bonding
1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one () 4-nitrophenyl C₁₁H₇N₅O₃ 273.22 Electron-withdrawing nitro group; enhanced polarity
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one () 4-fluoro-2-hydroxyphenyl C₁₅H₁₅FN₄O₂ 306.31 Dual functional groups (F, OH); improved solubility

Key Observations :

  • Alkyl vs. Aromatic Substitutions : Alkyl groups (tert-butyl, n-butyl) increase lipophilicity, while aromatic substituents (bromophenyl, nitrophenyl) introduce electronic effects for target interactions .
  • Electron-Withdrawing Groups : Nitro groups () enhance polarity and may improve binding to charged residues in enzymes or receptors .
Antitumor Activity ()
  • 3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e): Exhibited potent antitumor activity against MCF-7 breast cancer cells (IC₅₀ = 11 µM) due to the nitrobenzylideneamino group enhancing DNA intercalation or kinase inhibition .
  • 1-tert-butyl-5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one () : The piperazine-linked derivative may target G-protein-coupled receptors or kinases, though specific data are unavailable .
Antibacterial Activity ()
  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives : Demonstrated inhibition of Staphylococcus aureus DNA polymerase III and growth of Gram-positive bacteria .
  • 1-Phenyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-one () : The sulfanyl group could disrupt bacterial thiol metabolism or enzyme function .
Antiparasitic Activity ()
  • 1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (base structure): Active against Leishmania donovani, but substitutions (e.g., oxolan-2-yl) rendered it inactive, suggesting steric hindrance reduces efficacy .

Biological Activity

1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H13N5
  • Molecular Weight : 177.23 g/mol
  • SMILES Notation : CC(C)(C)N1C2=C(N=C1)C(=O)N(C(=N2)N)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's structure allows it to engage in both hydrogen bonding and hydrophobic interactions with enzymes and receptors. These interactions can lead to modulation of enzymatic activity and receptor signaling pathways.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung carcinoma), MCF7 (breast adenocarcinoma), LoVo (colon adenocarcinoma), HT29 (primary colon adenocarcinoma).
  • IC50 Values : Reported ranges for similar compounds are between 0.3 µM to 24 µM for dual EGFR/VGFR2 inhibitors .

Antiviral Activity

The compound has also been explored for its antiviral properties. Research indicates that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit activity against viruses such as Herpes Simplex Virus (HSV) and tobacco mosaic virus (TMV). The mechanisms may involve interference with viral replication or direct inhibition of viral enzymes.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects against A549 cells with IC50 values as low as 0.5 µM.
Study BAntiviral ActivityShowed that derivatives inhibited HSV replication in Vero cells by more than 70% at concentrations below 100 µg/mL.
Study CMechanistic InsightsElucidated the binding interactions with target kinases through molecular docking studies, confirming the potential for selective inhibition .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-tert-butyl-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized?

Answer:

  • Core synthesis : Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, barbituric acid derivatives can react with arylidene ketones in glacial acetic acid with phosphorus pentoxide as a catalyst, followed by reflux and recrystallization .
  • Optimization : Use design of experiments (DoE) to vary solvents (e.g., n-heptane-toluene mixtures), catalysts (e.g., ZnCl₂), and reaction times. Monitor progress via TLC and purify using column chromatography or recrystallization .

Q. How can the structural identity of 1-tert-butyl-pyrazolo[3,4-d]pyrimidin-4-one be confirmed?

Answer:

  • X-ray crystallography : Resolve crystal structures to confirm substituent positioning (e.g., tert-butyl group at N1) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Identify protons adjacent to electronegative atoms (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm) and tert-butyl protons (δ 1.4–1.6 ppm) .
    • IR : Detect carbonyl stretches (~1700 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. What safety protocols are critical during handling and storage?

Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the pyrimidinone ring .
  • Handling : Use PPE (gloves, goggles) and fume hoods. Avoid contact with oxidizing agents (e.g., HNO₃) due to potential nitro-group formation on the pyrazole ring .

Advanced Research Questions

Q. How do substituents at the N1 position influence bioactivity, and how can structure-activity relationships (SAR) be systematically studied?

Answer:

  • Methodology : Synthesize analogs with varying N1 substituents (e.g., acetyl, benzoyl) . Test antitumor activity via cell proliferation assays (e.g., MTT on HeLa cells) and compare IC₅₀ values.
  • Key finding : Bulky groups (e.g., tert-butyl) enhance metabolic stability but may reduce solubility, requiring trade-off analysis .
  • Data analysis : Use computational tools (e.g., molecular docking) to correlate steric/electronic parameters with activity .

Q. How can solubility limitations of 1-tert-butyl derivatives be addressed in formulation studies?

Answer:

  • Experimental design :
    • Co-solvency : Test aqueous-organic mixtures (e.g., PEG-400/water) .
    • Solid dispersion : Use spray-drying with polymers (e.g., PVP) to enhance dissolution rates .
  • Analytical validation : Quantify solubility via HPLC (C18 column, 254 nm UV detection) .

Q. How should conflicting data on metabolic stability be resolved?

Answer:

  • Controlled studies : Compare in vitro (e.g., liver microsomes) and in vivo (rodent PK) data under standardized conditions (pH 7.4, 37°C) .
  • Statistical analysis : Apply ANOVA to identify outliers and confirm reproducibility across labs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
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1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

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